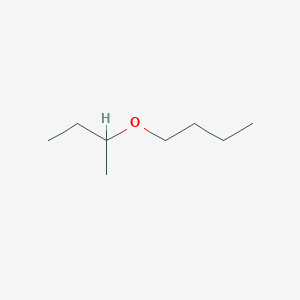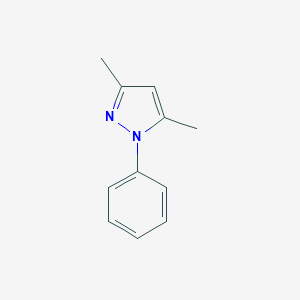
1-Cbz-2-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cbz-2-piperidinecarboxylic acid, also known as a derivative of piperidinecarboxylic acid, is a compound of interest in organic chemistry and pharmaceutical research due to its utility as a building block in the synthesis of various natural products and potential therapeutic agents. Its structural analysis, synthesis pathways, and property evaluations are crucial for its application in designing novel compounds with desired biological activities.
Synthesis Analysis
The asymmetric synthesis of derivatives of piperidinedicarboxylic acid, including those protected with Cbz (carboxybenzyl), has been explored through multiple routes. For instance, the enantiomerically pure derivatives have been synthesized starting from L-aspartic acid beta-tert-butyl ester and involving key steps like tribenzylation, alkylation, hydroboration, and reductive amination, achieving overall yields up to 38% (Xue et al., 2002). Additionally, the synthesis of N1-Cbz piperazic acid building blocks for the total synthesis of natural products has been reported, showcasing an improved synthetic protocol for high optical purity (Papadaki et al., 2020).
Molecular Structure Analysis
Molecular structure analyses of Cbz-protected piperidine derivatives have focused on the optimization of synthetic routes and the evaluation of stereochemistry crucial for their biological activity. Techniques such as X-ray diffraction and computational methods have been employed to determine the conformation and configuration of these compounds, aiding in understanding their reactivity and interaction with biological targets.
Chemical Reactions and Properties
Cbz-protected piperidine derivatives undergo various chemical reactions, including biohydroxylations, which have been shown to proceed with greater regioselectivity, offering pathways to synthesize hydroxylated products with specific configurations (Aitken et al., 1998). Such reactions are essential for functionalizing the piperidine ring, enabling further derivatization towards targeted medicinal chemistry applications.
科学的研究の応用
Asymmetric Synthesis Applications :
- (Xue et al., 2002) discussed the asymmetric syntheses of N-Boc and N-Cbz protected analogues of piperidinecarboxylic acid, highlighting their potential use in creating optically pure compounds for various synthetic applications.
Building Block in Natural Product Synthesis :
- (Papadaki et al., 2020) explored the synthesis of piperazic acids with Cbz protecting groups, emphasizing their value as building blocks in the total synthesis of natural products.
Biocatalytic and Biohydroxylations Applications :
- (Aitken et al., 1998) studied the biohydroxylations of Cbz-protected alkyl substituted piperidines, indicating potential applications in regioselective biotransformations.
G-Protein-Coupled Receptor (GPCR) Targets :
- (Xie et al., 2004) mentioned the synthesis of derivatives of 1′-H-spiro-(indoline-3,4′-piperidine), which can serve as templates for synthesizing compounds targeting GPCRs.
Antagonists of Cannabinoid Receptors :
- (Lan et al., 1999) investigated pyrazole derivatives, including compounds related to 1-Cbz-2-piperidinecarboxylic acid, as potential antagonists for cannabinoid receptors.
Applications in Crystal and Molecular Structures :
- (Szafran et al., 2007) analyzed the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, shedding light on its structural applications.
Applications in Magnetic Properties of Coordination Polymers :
- (Ahmad et al., 2012) focused on the synthesis of coordination polymers using a carboxylate-based ligand related to 1-Cbz-2-piperidinecarboxylic acid, demonstrating applications in studying magnetic properties.
NMDA Receptor Antagonist Synthesis :
- (Bigge et al., 1989) reported methods for the synthesis of 4-(3-phosphonopropyl)-2-piperazinecarboxylic acid, an NMDA receptor antagonist, indicating neuropharmacological applications.
Safety And Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, such as a dust mask type N95 (US), eyeshields, and gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
特性
IUPAC Name |
1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAIHAKADPJIGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cbz-2-piperidinecarboxylic acid | |
CAS RN |
28697-07-6 |
Source


|
| Record name | 1-Carbobenzoxy-2-piperidinecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














